
1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide, also known as TAK-700, is a small molecule inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1). CYP17A1 is involved in the biosynthesis of androgens, which are male sex hormones. TAK-700 has been studied for its potential use in the treatment of prostate cancer, which is often driven by androgens.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques
Novel synthesis techniques have been developed for creating pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which are crucial for pharmaceutical applications. For instance, Hassan et al. (2014) discussed the synthesis of 5-aminopyrazole derivatives through a reaction involving hydrazine hydrate, highlighting the structural characterization and potential biological activity of these compounds (Hassan, Hafez, & Osman, 2014).
Chemical Properties and Structural Analysis
Studies such as that by Kumara et al. (2018) provide comprehensive details on the chemical properties, structural analysis, and potential applications of novel pyrazole derivatives, showcasing the importance of these compounds in various scientific domains (Kumara, Kumar, Kumar, & Lokanath, 2018).
Biological Evaluation and Antiviral Activities
Anticancer and Anti-inflammatory Properties
Research has focused on the biological evaluation of pyrazolopyrimidine derivatives for their anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines and evaluated their cytotoxic and anti-inflammatory activities, demonstrating the therapeutic potential of these compounds (Rahmouni et al., 2016).
Antiviral Activities
Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity. This study illustrates the potential of such compounds in combating viral infections (Hebishy, Salama, & Elgemeie, 2020).
Antioxidant and Antifungal Activities
Antioxidant Applications
Amer et al. (2011) explored the synthesis of new thiazoles with potential as antioxidant additives for lubricating oils, highlighting the industrial application of pyrazole derivatives (Amer, Hassan, Moawad, & Shaker, 2011).
Antifungal Activities
Du et al. (2015) reported on the antifungal activity and structure-activity relationships of novel pyrazole-4-carboxylic acid amides, demonstrating their efficacy against phytopathogenic fungi and the potential for agricultural applications (Du et al., 2015).
Propriétés
IUPAC Name |
1,3,5-trimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-10-16(11(2)21(4)20-10)17(22)19-14-8-6-5-7-13(14)15-9-23-12(3)18-15/h5-9H,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBQZKUSOUSDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582211.png)
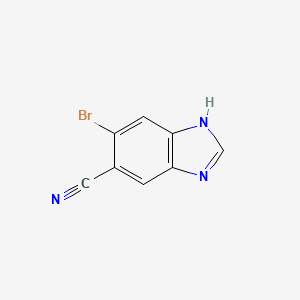
![5-fluoro-2-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2582213.png)
![Ethyl 4-[[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2582216.png)
![N-[(5-chloropyrazin-2-yl)methyl]-2-(2-fluorophenyl)-2-methoxypropanamide](/img/structure/B2582217.png)
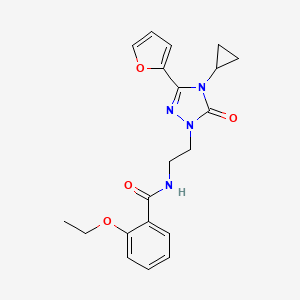
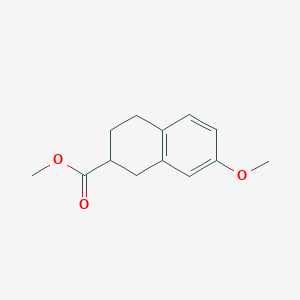
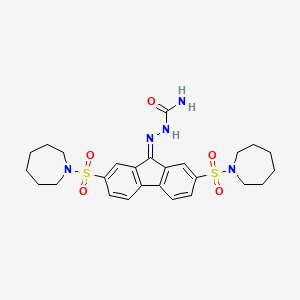
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2582227.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2582228.png)
![6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2582229.png)
![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one](/img/structure/B2582231.png)
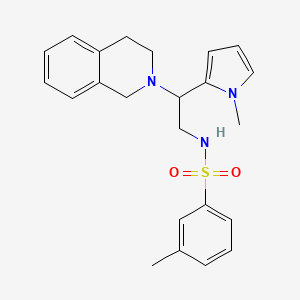
![4-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2582233.png)